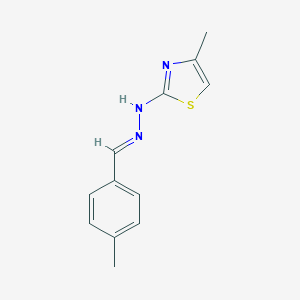
(4-Ethoxy-phenacylmercapto)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-phenacylmercapto)-acetic acid, also known as EPMA, is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. EPMA has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
(4-Ethoxy-phenacylmercapto)-acetic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have anticancer properties. This compound has also been studied for its potential use as an antioxidant and as a chelating agent for heavy metals.
Wirkmechanismus
The mechanism of action of (4-Ethoxy-phenacylmercapto)-acetic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and scavenge free radicals. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, and improve liver function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Ethoxy-phenacylmercapto)-acetic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively low potency and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for (4-Ethoxy-phenacylmercapto)-acetic acid research. One area of interest is the development of more potent this compound derivatives that can be used as anticancer agents. Another area of interest is the exploration of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. This compound has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. The synthesis of this compound involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. This compound has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively low potency and its limited bioavailability. There are several future directions for this compound research, including the development of more potent derivatives and the exploration of this compound as a potential treatment for other diseases.
Synthesemethoden
The synthesis of (4-Ethoxy-phenacylmercapto)-acetic acid involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
Eigenschaften
Molekularformel |
C12H14O4S |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-16-10-5-3-9(4-6-10)11(13)7-17-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
VRBUPTGBJONEMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



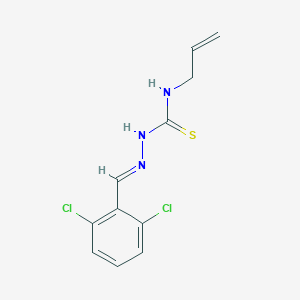
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
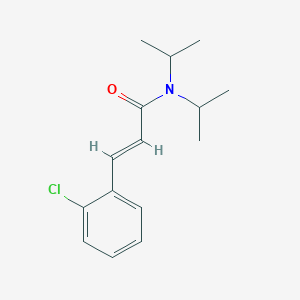
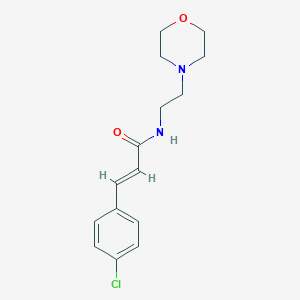
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
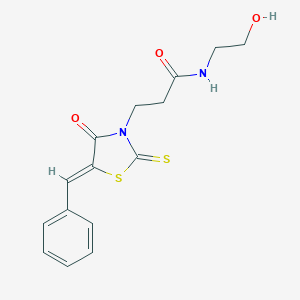
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
